

ATTO 532 NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

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Compound of Interest

Compound Name: ATTO 532 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, labeling protocols, and applications of **ATTO 532 NHS ester**, a high-performance fluorescent dye. The information is tailored for researchers and professionals involved in drug development and various life science applications requiring sensitive and stable fluorescence detection.

Core Chemical and Physical Properties

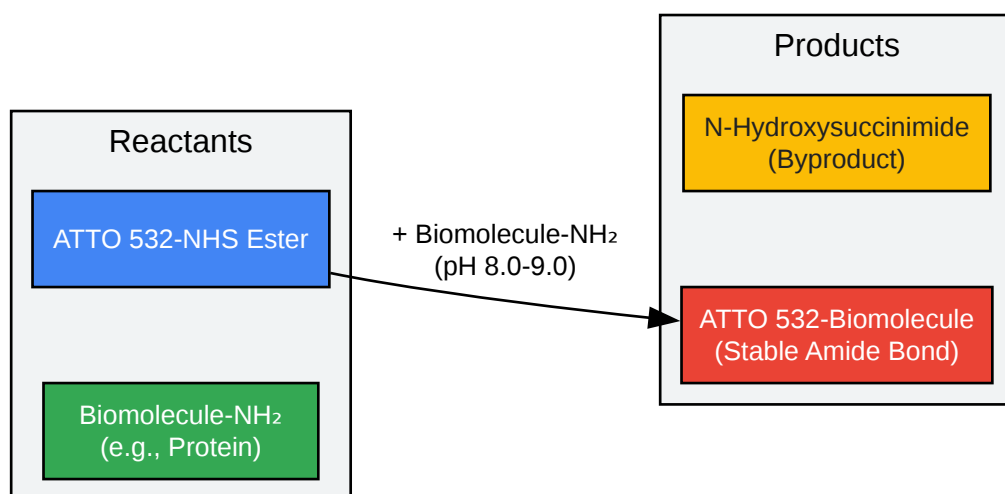
ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.^{[1][2]} These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of primary amino groups on biomolecules such as proteins and amino-modified oligonucleotides.^{[1][3][4][5]}

The key spectral and physical properties of ATTO 532 are summarized in the table below for easy reference.

Property	Value	Reference
Maximum Absorption (λ_{abs})	532 nm	[1][2]
Maximum Emission (λ_{fl})	552 nm / 553 nm	[1][2]
Molar Extinction Coefficient (ϵ_{max})	1.15 x 10 ⁵ M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2]
Fluorescence Lifetime (τ_{fl})	3.8 ns / 4.1 ns	[1][2]
Molecular Weight (MW)	1081 g/mol / 742.77 g/mol	[2][3]
Correction Factor (CF260)	0.20 / 0.22	[1][2]
Correction Factor (CF280)	0.09 / 0.11	[1][2]

Reaction Mechanism of ATTO 532 NHS Ester

ATTO 532 NHS ester facilitates the covalent labeling of biomolecules through the reaction of its N-hydroxysuccinimidyl ester group with primary amines. This reaction forms a stable amide bond, permanently attaching the fluorescent dye to the target molecule. The efficiency of this reaction is pH-dependent, with optimal conditions typically found in the slightly basic range (pH 8.0-9.0).[6] At this pH, the primary amino groups (e.g., the ϵ -amino group of lysine residues in proteins) are largely unprotonated and thus more nucleophilic and reactive towards the NHS ester.[6] However, it is a balancing act, as higher pH also increases the rate of hydrolysis of the NHS ester, which renders it non-reactive.[6][7] A pH of around 8.3 is often recommended as a good compromise.[2][6]



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Figure 1: Reaction of **ATTO 532 NHS ester** with a primary amine.

Experimental Protocols

Detailed methodologies for labeling proteins and oligonucleotides with **ATTO 532 NHS ester** are provided below. These protocols are based on common laboratory practices and manufacturer recommendations.

Protein Labeling Protocol

This protocol is suitable for labeling proteins, including antibodies, with **ATTO 532 NHS ester**.

1. Reagent Preparation:

- **Protein Solution:** Dissolve the protein in a suitable amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3.[2] Alternatively, phosphate-buffered saline (PBS) can be used, with the pH adjusted to 8.3 by adding a portion of 1 M sodium bicarbonate.[6][8] The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[2][7] Buffers containing primary amines like Tris or glycine must be avoided.[2][7]
- **ATTO 532 NHS Ester Stock Solution:** Immediately before use, dissolve the **ATTO 532 NHS ester** in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.[2]

2. Labeling Reaction:

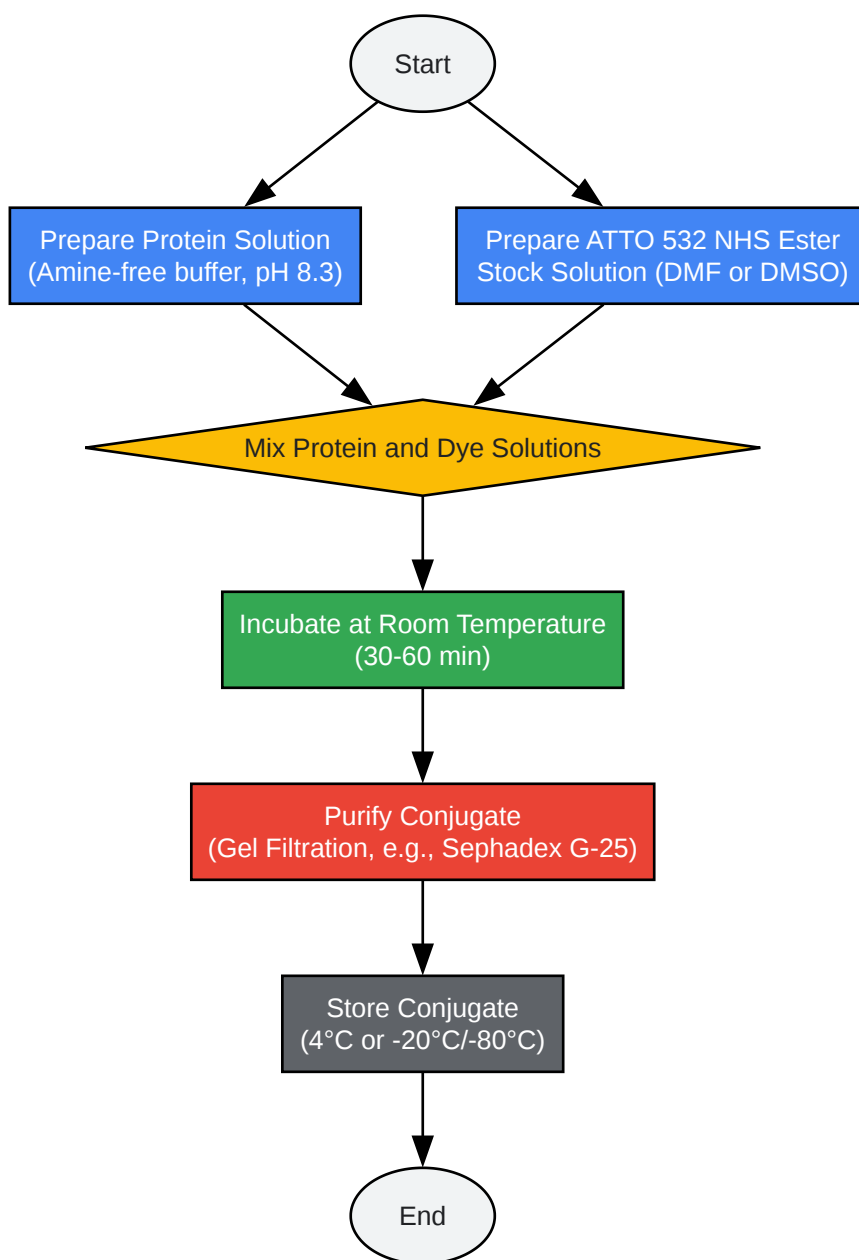
- Combine the protein solution with the **ATTO 532 NHS ester** stock solution. A common starting point is a 2-fold molar excess of the reactive dye to the protein.[\[2\]](#) For antibodies, a 10:1 molar ratio of dye to protein is often a good starting point to optimize the degree of labeling.[\[8\]](#)
- Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.[\[2\]](#)

3. Purification of the Conjugate:

- Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended.[\[2\]](#)[\[6\]](#)
- Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[\[2\]](#)
- Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein, while the free dye will elute as a second, slower-moving band.[\[2\]](#)

4. Storage:

- Store the purified protein conjugate at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[\[8\]](#)
- For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), aliquot the conjugate, and store at -20°C or -80°C.[\[7\]](#)[\[8\]](#) Avoid repeated freeze-thaw cycles.[\[7\]](#)



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Figure 2: Experimental workflow for protein labeling.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Reagent Preparation:

- Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[2]
- **ATTO 532 NHS Ester** Stock Solution: Prepare a 5 mg/mL solution of the activated dye in anhydrous DMF.[2]

2. Labeling Reaction:

- Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the dye solution.[2]
- Incubate the reaction at room temperature for 2 hours with shaking.[2] For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.[2]

3. Purification:

- Purification of the labeled oligonucleotide can be achieved using standard methods such as ethanol precipitation, HPLC, or gel electrophoresis, depending on the scale of the reaction and the required purity.

Applications

The bright and stable fluorescence of ATTO 532 makes it a versatile tool for a wide array of applications in biological research and drug development, including:

- Fluorescence Microscopy: High-resolution imaging techniques like STED, PALM, and dSTORM benefit from the photostability of ATTO 532.[1][2]
- Flow Cytometry: The strong absorption and high quantum yield are advantageous for cell sorting and analysis.[1][2]
- Fluorescence In-Situ Hybridization (FISH): Used for the detection and localization of specific DNA sequences.[1][2]
- Single-Molecule Detection: The intense fluorescence signal allows for the observation of individual molecules.[1][2]
- Immunoassays: Labeled antibodies are used in various immunoassay formats for the sensitive detection of antigens.

- Protein-Protein Interaction Studies: Fluorescently labeled proteins can be used in techniques like FRET (Förster Resonance Energy Transfer) to study molecular interactions.

In conclusion, **ATTO 532 NHS ester** is a robust and versatile fluorescent probe that offers excellent performance for the labeling of proteins and other biomolecules. Its favorable chemical and photophysical properties make it a valuable tool for a broad range of applications in modern biological and biomedical research.

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